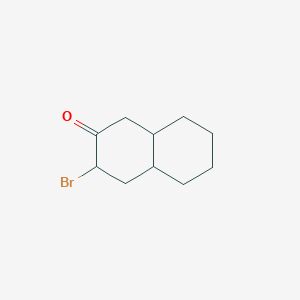
3-Bromo-2-decalone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-decalone is an organic compound belonging to the class of alpha-bromo ketones It is characterized by a bromine atom attached to the second carbon of the decalone ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-decalone can be synthesized through the alpha-bromination of 2-decalone. The reaction typically involves the use of bromine in an acidic medium, such as acetic acid. The process proceeds via the formation of an enol intermediate, which then reacts with bromine to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Elimination Reactions: Treatment with a base can lead to the elimination of hydrogen bromide, forming an alpha, beta-unsaturated ketone.
Reduction Reactions: The compound can be reduced to 2-decalone using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Bromine in Acetic Acid: For bromination.
Sodium Hydroxide or Potassium Hydroxide: For nucleophilic substitution.
Lithium Aluminum Hydride: For reduction.
Major Products Formed:
Alpha, Beta-Unsaturated Ketones: Formed through elimination reactions.
Substituted Decalones: Formed through nucleophilic substitution.
Scientific Research Applications
3-Bromo-2-decalone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s reactivity makes it useful in the development of new drugs and therapeutic agents.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Mechanism of Action
The primary mechanism of action for 3-Bromo-2-decalone involves its reactivity as an alpha-bromo ketone. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating various substitution and elimination reactions. The formation of enol intermediates plays a crucial role in these processes .
Comparison with Similar Compounds
2-Bromo-2-methylcyclohexanone: Another alpha-bromo ketone with similar reactivity.
2-Bromo-2-methylpropane: Known for its use in elimination reactions to form alkenes.
Uniqueness: 3-Bromo-2-decalone is unique due to its decalone ring system, which imparts distinct steric and electronic properties compared to other alpha-bromo ketones. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Properties
CAS No. |
5710-07-6 |
|---|---|
Molecular Formula |
C10H15BrO |
Molecular Weight |
231.13 g/mol |
IUPAC Name |
3-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H15BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-9H,1-6H2 |
InChI Key |
UHWFJMIIIQHSRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(=O)C(CC2C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)
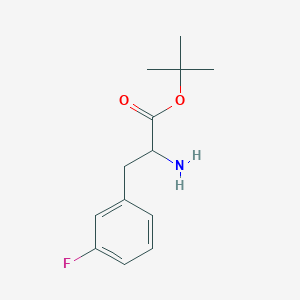
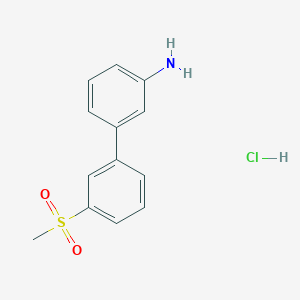
![1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B15123065.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B15123073.png)

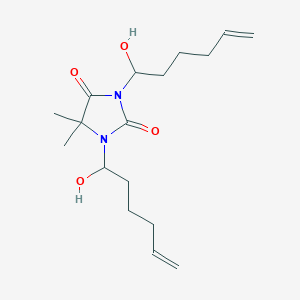
![1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate](/img/structure/B15123083.png)
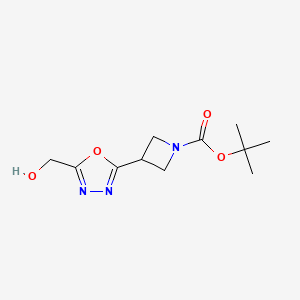
![N,5-dimethyl-N-{1-[4-(trifluoromethyl)benzenesulfonyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123101.png)
![4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione](/img/structure/B15123109.png)
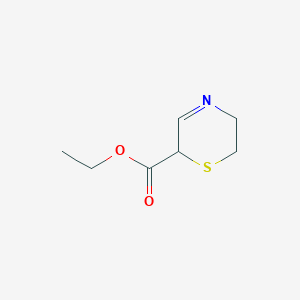
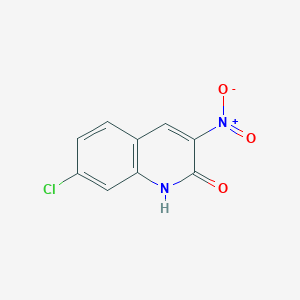
![1'-Boc-2,7-dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B15123126.png)
